molecular formula C10H16O2P+ B14391802 Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium CAS No. 89760-33-8

Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium

Katalognummer: B14391802
CAS-Nummer: 89760-33-8
Molekulargewicht: 199.21 g/mol
InChI-Schlüssel: JYHRRKFNUZWYPF-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium is a complex organophosphorus compound It features a unique structure with a hydroxy group, an oxo group, and a pentamethylcyclopentadienyl ring attached to a phosphorus atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium typically involves the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with a phosphorus-containing reagent under controlled conditions. One common method is the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with phosphorus trichloride (PCl₃) in the presence of a base, followed by hydrolysis to introduce the hydroxy and oxo groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The hydroxy and oxo groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents, such as organolithium or Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while reduction can produce phosphine derivatives with hydroxyl groups.

Wissenschaftliche Forschungsanwendungen

Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium has several scientific research applications:

Wirkmechanismus

The mechanism of action of Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium involves its interaction with molecular targets through its hydroxy and oxo groups. These functional groups can form hydrogen bonds and coordinate with metal centers, influencing various biochemical pathways. The compound’s pentamethylcyclopentadienyl ring also plays a role in stabilizing reactive intermediates and facilitating electron transfer processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of hydroxy, oxo, and pentamethylcyclopentadienyl groups

Eigenschaften

CAS-Nummer

89760-33-8

Molekularformel

C10H16O2P+

Molekulargewicht

199.21 g/mol

IUPAC-Name

hydroxy-oxo-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium

InChI

InChI=1S/C10H15O2P/c1-6-7(2)9(4)10(5,8(6)3)13(11)12/h1-5H3/p+1

InChI-Schlüssel

JYHRRKFNUZWYPF-UHFFFAOYSA-O

Kanonische SMILES

CC1=C(C(C(=C1C)C)(C)[P+](=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.